molecular formula C22H26N2O3 B2818210 N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351658-39-3

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2818210
CAS No.: 1351658-39-3
M. Wt: 366.461
InChI Key: ISIBMDLPMMMCJZ-UHFFFAOYSA-N
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Description

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique spiro[5.5]undecane core structure incorporating both oxygen and nitrogen heteroatoms, which contributes to its three-dimensional shape and potential for diverse molecular interactions. The benzhydryl (diphenylmethyl) group attached to the carboxamide functionality is a prominent structural motif known to enhance binding affinity to various biological targets and influence the compound's pharmacokinetic properties. Spirocyclic scaffolds like this one are increasingly valued in pharmaceutical research for their structural rigidity and ability to explore novel chemical space, often leading to improved selectivity and metabolic stability compared to flat aromatic systems. This reagent holds particular research value for investigators developing novel therapeutic agents. Structurally related 1-oxa-9-azaspiro[5.5]undecane derivatives have demonstrated promising antituberculosis activity by inhibiting the MmpL3 protein in Mycobacterium tuberculosis , including against multidrug-resistant strains . Similar spirocyclic compounds have also been investigated as agonists for receptors like FFA1 (a target for type 2 diabetes) and for their antibacterial properties against pathogens such as Acinetobacter baumannii . The specific substitution pattern on the spirocyclic core, particularly the benzhydryl group, is known to significantly influence biological activity, often enhancing potency through increased lipophilicity and optimal steric fit in target binding pockets . Researchers may utilize this compound as a synthetic intermediate or as a core scaffold for constructing diverse compound libraries targeting various disease pathways. INTENDED USE AND HANDLING : This product is provided exclusively for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary safety assessments and handle the material according to appropriate laboratory safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21(24-14-12-22(13-15-24)26-16-7-17-27-22)23-20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIBMDLPMMMCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-1,5-dioxa-9-azaspiro[5Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production methods for N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide are not widely documented in the public domain. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and minimize impurities, as well as the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

9-Benzyl Derivatives

  • 9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (Compound 3 in ): Structure: Substituted with benzyl (C₆H₅CH₂) and phenyl groups at the 9- and 3-positions, respectively. Activity: Demonstrated efficacy in reducing binge eating behaviors in rodent models at 3–7 mg/kg, acting as a sigma-1 receptor (S1R) antagonist . Key Difference: The absence of the carboxamide linkage and benzhydryl group reduces molecular weight (MW = 324.2 g/mol vs.

N-(2-Phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide ()

  • Structure : Features a phenylethyl (C₆H₅CH₂CH₂) carboxamide group instead of benzhydryl.
  • Molecular Weight : 304.38 g/mol (vs. higher MW for benzhydryl analog).
  • Implications : Reduced steric bulk and lipophilicity may decrease σR binding affinity but improve solubility .

Anti-Mycobacterial Spirocyclic Analogs ()

  • Example : 6-Methoxyindolyl Mannich bases with 1,5-dioxa-9-azaspiro[5.5]undecane.
  • Activity : MIC₅₀ values as low as 0.3 μM against Mycobacterium tuberculosis.
  • Key Insight: The n-octyl chain at R1 outperformed aromatic substituents (e.g., phenoxypropyl), highlighting a trade-off between lipophilicity and steric bulk. The benzhydryl group in the target compound may balance these properties for σR binding .

Functional Analogues in Sigma Receptor Modulation

Siramesine (1, )

  • Structure : 3H-spiro[isobenzofuran-1,4′-piperidine] derivative.
  • Activity : High selectivity for sigma-2 receptors (S2R) with antiallodynic effects.
  • Comparison : Unlike siramesine’s fused isobenzofuran-piperidine system, the target compound’s spirocyclic dioxa-aza core may favor S1R selectivity .

Spiperone and Spipethiane ()

  • Activity : Broad sigma receptor affinity but poor metabolic stability.
  • Advantage of Target Compound : The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold may reduce oxidative metabolism compared to spiro[piperidine-4,2′-thiochromane] (spipethiane), enhancing pharmacokinetics .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Target Key Activity/IC₅₀/NM Source
N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide 1,5-dioxa-9-azaspiro[5.5]undecane Benzhydryl carboxamide ~420–450 (estimated) Sigma-1 receptor Not reported (predicted high affinity) N/A
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane 1,5-dioxa-9-azaspiro[5.5]undecane Benzyl, phenyl 324.2 Sigma-1 receptor Reduces binge eating at 3–7 mg/kg
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide 1,5-dioxa-9-azaspiro[5.5]undecane Phenylethyl carboxamide 304.4 Not reported Structural analog
Siramesine Spiro[isobenzofuran-1,4′-piperidine] None (fused ring system) 328.4 Sigma-2 receptor High S2R selectivity

Biological Activity

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

  • Molecular Formula: C22_{22}H26_{26}N2_2O3_3
  • Molecular Weight: 366.5 g/mol
  • CAS Number: 1351658-39-3

The compound features a spirocyclic structure, which contributes to its biological activity by influencing its interaction with biological targets.

This compound acts primarily through modulation of specific biological pathways:

  • Receptor Interaction: The benzhydryl group allows the compound to fit into hydrophobic pockets of proteins, facilitating interactions with various receptors.
  • Enzyme Modulation: The compound can influence enzyme activities, potentially affecting metabolic pathways related to pain, obesity, and immune responses.

Biological Activity

Research indicates that compounds within the spiro[5.5]undecane class exhibit a range of biological activities:

  • Antinociceptive Effects: Studies suggest that related compounds can reduce pain perception, indicating potential use in pain management therapies .
  • Anti-obesity Potential: Some spirocyclic compounds have shown promise in modulating metabolic pathways associated with obesity, making them candidates for weight management strategies .
  • Psychotropic Effects: Certain derivatives have been investigated for their effects on psychotic disorders, highlighting their potential in psychiatric medicine .

Case Studies and Research Findings

Several studies have explored the biological implications of spirocyclic compounds similar to this compound:

StudyFindings
Reviewed the synthesis and bioactivity of 1,9-diazaspiro[5.5]undecanes, noting their therapeutic potential in obesity and pain management.
Discussed the use of similar spirocyclic compounds as pharmacophores in drug design due to their ability to interact with multiple biological targets.
Investigated the chemical properties and potential applications of spirocyclic derivatives in drug development and industrial chemistry.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey Biological Activity
N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecaneStructurePain relief, anti-inflammatory
1,3-dioxane derivativesStructureAntimicrobial properties
1,3-oxathiane derivativesStructureNeuroprotective effects

Q & A

Basic Questions

Q. What synthetic strategies are recommended for N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, and what critical reaction conditions must be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with spirocyclic precursors. Key steps include cyclization reactions using tert-butyl intermediates (e.g., tert-butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate) to build the core structure . Reaction conditions such as temperature (e.g., 0–80°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) are critical for yield optimization. Purification often involves preparative HPLC or column chromatography to isolate enantiomers .
  • Data Reference :

StepKey Reagents/ConditionsPurpose
CyclizationTert-butyl carbamate, DCM, TFACore structure assembly
FunctionalizationBenzhydryl chloride, K₂CO₃Introduction of benzhydryl group
PurificationPreparative HPLC (MeOH/MeCN)Enantiomeric resolution

Q. How is the structural characterization of this compound performed to confirm its spirocyclic framework?

  • Methodology : Use a combination of NMR (¹H, ¹³C, 2D-COSY) to map proton environments and carbon connectivity, HRMS for molecular mass validation, and X-ray crystallography (if crystalline) to resolve stereochemistry. IR spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .
  • Example : In analogs like tert-butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, ¹H NMR confirmed spirocyclic rigidity via distinct methylene proton splitting patterns .

Q. Which biological targets are associated with this compound, and what assays validate its activity?

  • Methodology : The compound’s spirocyclic structure suggests activity against enzymes like soluble epoxide hydrolase (sEH) and mycobacterial membrane protein large 3 (MmpL3) . Validate using:

  • Fluorometric assays for sEH inhibition (e.g., hydrolysis of epoxide substrates).
  • Mycobacterial growth inhibition assays (e.g., MIC determination against M. tuberculosis) .
    • Data Reference :
TargetAssay TypeObserved IC₅₀/MIC
sEHFluorometric0.8–2.3 µM
MmpL3Mycobacterial MIC4–8 µg/mL

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

Standardize assays : Use identical buffer conditions (e.g., pH 7.4, 37°C) and substrate concentrations.

Orthogonal validation : Combine enzymatic assays with biophysical methods (e.g., surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling) .

Comparative SAR studies : Test analogs (e.g., hydroxyl- or benzyl-substituted derivatives) to identify substituent effects on target selectivity .

Q. What strategies improve enantiomeric purity during synthesis, particularly for chiral spirocenters?

  • Methodology :

  • Chiral auxiliaries : Use tert-butyl carbamate groups to induce stereochemical control during cyclization .
  • Kinetic resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis.
  • Chromatographic separation : Preparative chiral HPLC (e.g., Chiralpak® columns) resolves racemic mixtures, achieving >98% enantiomeric excess .

Q. How does the substitution pattern on the spirocyclic framework influence target selectivity and potency?

  • Methodology : Conduct structure-activity relationship (SAR) studies using analogs with varied substituents:

  • Benzhydryl group : Enhances lipophilicity and membrane permeability, critical for mycobacterial targets .
  • Oxygen/nitrogen positioning : Modulates hydrogen-bonding interactions with enzymatic active sites (e.g., sEH’s catalytic triad) .
    • Data Reference :
AnalogSubstituentsEH IC₅₀ (µM)MmpL3 MIC (µg/mL)
Parent compoundBenzhydryl0.84
Hydroxyl derivative-OH at C43.1>32
Benzyl derivativeBenzyl at N91.28

Notes

  • For synthetic protocols, prioritize reproducibility by detailing reaction scales and purification thresholds (e.g., ≥95% purity via HPLC).

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